N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide

Description

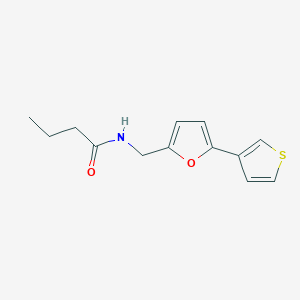

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)butyramide is a heterocyclic amide compound featuring a fused furan-thiophene scaffold. Structurally, it comprises:

- A furan ring substituted at the 5-position with a thiophen-3-yl group.

- A methyl bridge linking the furan to a butyramide moiety (CH2CONH(CH2)2CH3).

This hybrid architecture combines sulfur (from thiophene) and oxygen (from furan) heteroatoms, which may enhance electronic delocalization and influence bioactivity. The butyramide chain could modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-2-3-13(15)14-8-11-4-5-12(16-11)10-6-7-17-9-10/h4-7,9H,2-3,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDYWHRHHXBPNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=CC=C(O1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide typically involves the condensation of thiophene and furan derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or alcohol derivatives.

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Industry: The compound is used in materials science for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. The compound’s thiophene and furan rings allow it to engage in various chemical interactions, potentially affecting biological processes such as enzyme activity or receptor binding .

Comparison with Similar Compounds

Acylated Sulfamoylphenyl Derivatives ()

Compounds 5a–5d (Table 1) share a core phenylsulfamoyl-tetrahydrofuran structure but vary in acyl chain length (butyramide to heptanamide). Key comparisons:

Table 1: Physical Properties of Compounds 5a–5d

| Compound | Acyl Chain | Yield (%) | m.p. (°C) | [α]D (c, solvent) |

|---|---|---|---|---|

| 5a | Butyramide | 51.0 | 180–182 | +4.5° (0.10, MeOH) |

| 5b | Pentanamide | 45.4 | 174–176 | +5.7° (0.08, MeOH) |

| 5c | Hexanamide | 48.3 | 142–143 | +6.4° (0.10, MeOH) |

| 5d | Heptanamide | 45.4 | 143–144 | +4.7° (0.10, MeOH) |

Structural and Functional Insights :

- Chain Length vs. Melting Point : Longer acyl chains (e.g., 5c and 5d) reduce melting points, likely due to increased flexibility and reduced crystallinity .

- Stereochemical Influence : All compounds are enantiomerically pure (S-configuration), with optical rotation values ([α]D) increasing marginally with chain length, suggesting subtle conformational effects .

- Synthesis : Prepared via acylation of a common intermediate (compound 4) with respective acyl chlorides, yielding 45–51% after chromatography .

Comparison with Target Compound :

- The target lacks the sulfamoyl-tetrahydrofuran core but shares the butyramide group. Its furan-thiophene system may confer distinct electronic properties (e.g., enhanced aromaticity) compared to the tetrahydrofuran in 5a–5d.

Antifungal 1,3,4-Oxadiazoles ()

Compounds LMM5 and LMM11 are 1,3,4-oxadiazoles with demonstrated antifungal activity against C. albicans (Table 2).

Table 2: Antifungal 1,3,4-Oxadiazole Derivatives

| Compound | Structure Highlights | Bioactivity (vs. C. albicans) |

|---|---|---|

| LMM5 | Benzyl-methylsulfamoyl + methoxyphenyl | Inhibits thioredoxin reductase |

| LMM11 | Cyclohexyl-ethylsulfamoyl + furan-2-yl | Effective antifungal agent |

Key Differences :

- Heterocyclic Systems : LMM11 contains a furan-2-yl group, while the target compound features a thiophene-3-yl-furan hybrid. Thiophene’s sulfur atom may improve lipid solubility and membrane permeability compared to furan .

- Bioactivity Mechanism : LMM11’s activity via thioredoxin reductase inhibition suggests that the target compound’s sulfur-rich structure could similarly interfere with redox enzymes .

Ranitidine-Related Furan Derivatives (–8)

Ranitidine analogs (e.g., ranitidine amino alcohol hemifumarate) share furan cores with dimethylamino and sulfanyl groups (Table 3).

Table 3: Ranitidine Derivatives with Furan Motifs

| Compound | Key Functional Groups | Pharmaceutical Relevance |

|---|---|---|

| Ranitidine amino alcohol | Dimethylamino + hydroxymethyl-furan | Anti-ulcer agent metabolite |

| Ranitidine nitroacetamide | Sulfanyl-ethyl + nitroacetamide-furan | Impurity in ranitidine synthesis |

Structural Contrasts :

- Substituents: Ranitidine derivatives prioritize amino and sulfanyl groups for H2-receptor antagonism, whereas the target compound’s thiophene and butyramide groups may favor different targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.